molecular formula C11H18O2 B14273787 2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene CAS No. 132789-38-9

2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene

Cat. No.: B14273787
CAS No.: 132789-38-9
M. Wt: 182.26 g/mol
InChI Key: WRNWMALYFRLOEW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,7-dioxaspiro[55]undec-4-ene is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene involves the sequential dialkylation of methoxypropadiene via the corresponding lithium derivatives. This process yields 1,3-dialkylated methoxyallenes, which then undergo acid-catalyzed ring closure to form the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene involves its interaction with molecular targets through various pathways. The specific pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

132789-38-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2,2-dimethyl-1,7-dioxaspiro[5.5]undec-4-ene

InChI

InChI=1S/C11H18O2/c1-10(2)6-5-8-11(13-10)7-3-4-9-12-11/h5,8H,3-4,6-7,9H2,1-2H3

InChI Key

WRNWMALYFRLOEW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC2(O1)CCCCO2)C

Origin of Product

United States

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